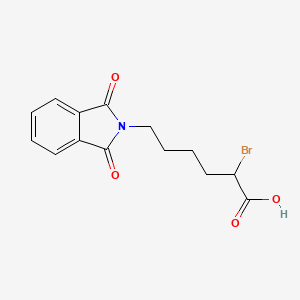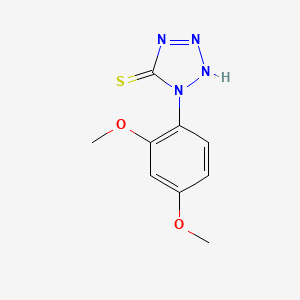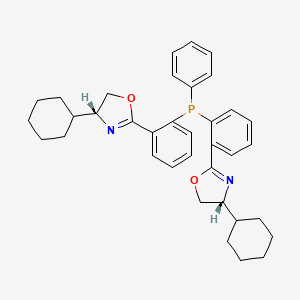
(4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) is a complex organic compound that features a unique combination of phenylphosphane and dihydrooxazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The process may start with the preparation of the phenylphosphane core, followed by the introduction of the dihydrooxazole groups through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
(4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce various functional groups onto the phenyl or oxazole rings.
科学的研究の応用
Chemistry
In chemistry, (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) is studied for its potential as a ligand in catalysis. Its unique structure allows it to coordinate with metal centers, potentially enhancing the efficiency and selectivity of catalytic reactions.
Biology and Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular targets and pathways involved would vary based on the specific reaction or process.
類似化合物との比較
Similar Compounds
Similar compounds include other phosphine ligands and oxazole derivatives. Examples might include triphenylphosphine and various substituted oxazoles.
Uniqueness
What sets (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) apart is its combination of phenylphosphane and dihydrooxazole groups, which may confer unique properties in terms of reactivity and coordination chemistry.
特性
分子式 |
C36H41N2O2P |
|---|---|
分子量 |
564.7 g/mol |
IUPAC名 |
bis[2-[(4R)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C36H41N2O2P/c1-4-14-26(15-5-1)31-24-39-35(37-31)29-20-10-12-22-33(29)41(28-18-8-3-9-19-28)34-23-13-11-21-30(34)36-38-32(25-40-36)27-16-6-2-7-17-27/h3,8-13,18-23,26-27,31-32H,1-2,4-7,14-17,24-25H2/t31-,32-/m0/s1 |
InChIキー |
UNNXTSKUSPPYLJ-ACHIHNKUSA-N |
異性体SMILES |
C1CCC(CC1)[C@@H]2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5C6=N[C@@H](CO6)C7CCCCC7 |
正規SMILES |
C1CCC(CC1)C2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5C6=NC(CO6)C7CCCCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6'-Chloro-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13666398.png)
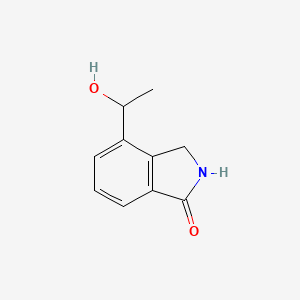
![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)
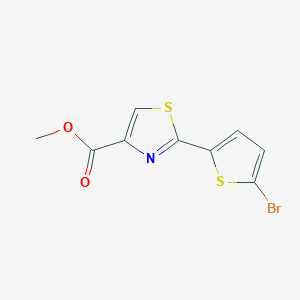
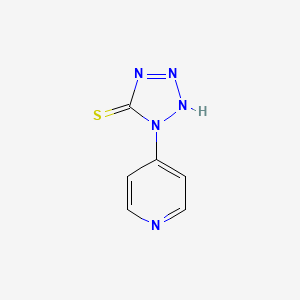
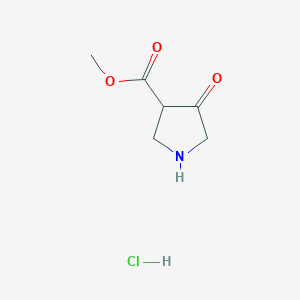
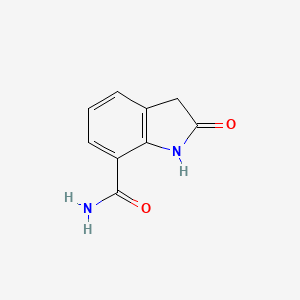



![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)
